4-butyl-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-butyl-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4S2/c1-4-5-6-17-7-10-19(11-8-17)23(31)27-24-28-29-25(35-24)34-16-22(30)26-14-13-18-9-12-20(32-2)21(15-18)33-3/h9,12,15,17,19H,4-8,10-11,13-14,16H2,1-3H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPZAYEBLGZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butyl-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Properties
The molecular structure of the compound includes:
- Thiadiazole Ring : This five-membered ring containing sulfur and nitrogen is known for its pharmacological significance.
- Cyclohexanecarboxamide : Provides stability and enhances lipophilicity.
- Dimethoxyphenethylamine Group : May contribute to neuroactive properties.
The compound's molecular formula is C₁₈H₂₄N₄O₃S, with a molecular weight of approximately 372.47 g/mol.
Biological Activities
-
Antitumor Activity
- Mechanism : The thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including K562 chronic myelogenous leukemia cells. The mechanism often involves the inhibition of protein kinases like Bcr-Abl, which are crucial for cancer cell proliferation .
- Case Study : A study demonstrated that derivatives similar to the target compound inhibited cell growth with IC50 values in the micromolar range, indicating potential as anticancer agents .
-
Antimicrobial Properties
- Spectrum of Activity : Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogens on the phenyl ring enhances this activity .
- Case Study : Compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL against Candida albicans, suggesting effective antifungal properties .
- Anti-inflammatory Effects
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of related thiadiazole compounds:
The biological activities of this compound can be attributed to:
- Inhibition of Protein Kinases : Similar compounds have been shown to bind effectively to kinase domains, disrupting signaling pathways critical for tumor growth.
- Membrane Permeability : The lipophilic nature of the cyclohexanecarboxamide enhances the ability of these compounds to cross cellular membranes, allowing for effective interaction with intracellular targets .
Scientific Research Applications
The compound 4-butyl-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a novel synthetic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, including its pharmacological properties and potential therapeutic uses.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to This compound have demonstrated significant antimicrobial properties. For instance, derivatives of thiadiazoles have been evaluated for their efficacy against various bacterial and fungal strains. The introduction of the 3,4-dimethoxyphenethyl group may enhance the compound's bioactivity by improving solubility and bioavailability .
Anticancer Potential
The anticancer properties of compounds containing thiadiazole rings have been extensively studied. In vitro assays have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines. The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Molecular docking studies could provide insights into how This compound interacts with target proteins involved in cancer progression .
Anti-inflammatory Properties
Compounds with the thiadiazole framework have also been investigated for their anti-inflammatory effects. Preliminary studies suggest that they may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. This could be particularly relevant given the increasing prevalence of chronic inflammatory conditions worldwide .
Neuropharmacological Applications
The dimethoxyphenethylamine component is reminiscent of structures found in psychoactive substances and may indicate potential neuropharmacological activity. Research into related compounds has suggested possible applications in treating neurodegenerative disorders or mood disorders through modulation of neurotransmitter systems .
Table 1: Summary of Research Findings Related to Similar Compounds
Case Study: Anticancer Activity
A study focusing on thiadiazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase . Such findings highlight the relevance of structural modifications in enhancing anticancer efficacy.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Core Heterocycle Influence :
- The 1,3,4-thiadiazole core in the target compound may offer superior metabolic stability compared to thiazole or oxadiazole analogs due to sulfur’s electron-withdrawing effects .
- Oxadiazole derivatives (e.g., ) often exhibit reduced bioavailability due to higher polarity, whereas the thiadiazole-thioether linkage in the target compound balances lipophilicity and solubility .
Substituent Effects: The 3,4-dimethoxyphenethyl group enhances π-π stacking interactions with hydrophobic enzyme pockets, a feature absent in simpler phenyl-substituted analogs (e.g., Compound 7b in ). The butyl chain on the cyclohexane ring likely improves membrane permeability compared to shorter alkyl chains in compounds like N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)hexahydroquinoline-3-carboxamide .
Biological Activity :
SAR Insights:
- Thiadiazole vs. Thiazole/Oxadiazole : Replacement of thiadiazole with thiazole (e.g., ) reduces steric hindrance but may compromise enzymatic inhibition due to weaker electron-deficient character.
- Role of Methoxy Groups : The 3,4-dimethoxy substitution on the phenethyl group is critical for binding to ATP pockets in kinases, as seen in related tyrosine kinase inhibitors .
- Butyl Chain Optimization : Longer alkyl chains (e.g., butyl vs. methyl in ) improve logP values, enhancing blood-brain barrier penetration in CNS-targeting analogs .
Physicochemical and Pharmacokinetic Comparison
Table 2: Predicted Properties vs. Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
